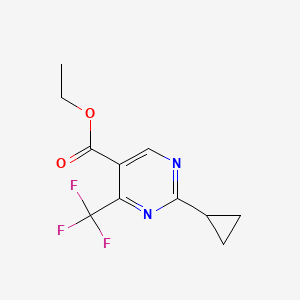

Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Its molecular formula is C₁₂H₁₁F₃N₂O₂, with a molecular weight of 270.06 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as evidenced by its 19F NMR characterization (δ = -62.8 ppm for the CF₃ group) and IR spectral data (νmax = 1745 cm⁻¹ for the ester carbonyl) .

The cyclopropyl ring introduces steric constraints that may enhance binding specificity in biological targets .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-2-18-10(17)7-5-15-9(6-3-4-6)16-8(7)11(12,13)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPLJFSDEZYWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amidine derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Cyclopropyl Group Addition: The cyclopropyl group can be added using cyclopropane derivatives or through cyclopropanation reactions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or crystallization, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups, such as halides, alkyl groups, and other substituents.

Scientific Research Applications

Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the cyclopropyl group can influence its conformation and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate with structurally analogous pyrimidine and heterocyclic esters:

Key Observations :

- Trifluoromethyl Group : The CF₃ group enhances lipophilicity and metabolic stability across all analogs, critical for drug bioavailability .

- Chloro (4-position): Increases electrophilicity, making PI-22072 (CAS 720-01-4) reactive in nucleophilic substitutions . Methylsulfanyl (2-position): Enhances π-stacking interactions in enzyme binding pockets .

Biological Activity

Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 887409-11-2) is a compound of significant interest due to its biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₁H₁₁F₃N₂O₂

- Molecular Weight : 260.21 g/mol

- CAS Number : 887409-11-2

- MDL Number : MFCD07367384

- Purity : Typically available at 97% purity from various suppliers .

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which can significantly influence its interaction with biological targets. The presence of the cyclopropyl moiety may also contribute to its unique binding characteristics, allowing for selective inhibition of certain enzymes.

Inhibitory Activity

Recent studies have indicated that compounds containing trifluoromethyl-pyrimidine structures exhibit potent inhibitory activity against various enzymes, including:

- Branched-chain amino acid transaminases (BCAT) : this compound has been explored as a potential inhibitor for BCAT1 and BCAT2, which are involved in amino acid metabolism. The compound demonstrated significant selectivity and potency in cellular assays, suggesting its potential as a therapeutic agent in metabolic disorders .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Case Studies

-

Inhibition of BCAT :

A study highlighted the compound's ability to inhibit BCAT1 with an IC50 value of 0.25 µM, making it one of the most potent inhibitors identified for this target. This activity suggests potential applications in treating conditions associated with altered amino acid metabolism, such as certain cancers and neurological disorders . -

Anticancer Potential :

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values around 1.5 µM. These results indicate that the compound could serve as a lead structure for developing new anticancer therapies .

Q & A

Q. What computational methods predict the impact of trifluoromethyl groups on pyrimidine carboxylate acidity?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate pKa.

- Electrostatic Potential Maps : Visualize charge distribution to identify protonation sites.

- Comparative Studies : Compare with experimental pKa values (e.g., 2-amino-4-trifluoromethylpyrimidine-5-carboxylic acid, pKa ≈ 3.5) .

Contradiction Resolution

Q. How to address discrepancies in reported melting points for trifluoromethylpyrimidine derivatives?

- Methodological Answer :

- Recrystallization Solvents : Test multiple systems (e.g., EtOAc/hexane vs. DCM/ether) to identify polymorphs.

- Differential Scanning Calorimetry (DSC) : Confirm phase transitions.

- Literature Review : Cross-check with patents (e.g., EP 4374877 A2 reports mp 288–290°C for a related acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.